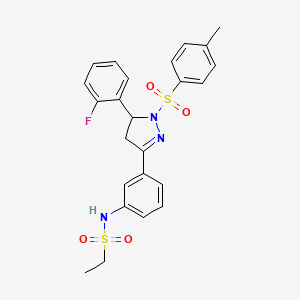

N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-19-8-6-7-18(15-19)23-16-24(21-9-4-5-10-22(21)25)28(26-23)34(31,32)20-13-11-17(2)12-14-20/h4-15,24,27H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNIRFRNIXKTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly in the context of its interactions with various biological targets.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. Key steps include:

- Formation of the Pyrazole Ring : The initial step involves the synthesis of the 4,5-dihydro-1H-pyrazole structure, which is crucial for the compound's biological activity.

- Introduction of Functional Groups : The addition of the tosyl and fluorophenyl groups enhances the compound's lipophilicity and biological interaction potential.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits notable activity against several biological targets:

- Bromodomain Inhibition : The compound has been shown to inhibit bromodomain-containing proteins (BRD4), which play a critical role in regulating gene expression linked to cancer and inflammation . This inhibition can lead to reduced expression of oncogenes such as MYC, making it a promising candidate for cancer therapy.

- Anti-inflammatory Properties : In vitro studies demonstrate that this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have evaluated the efficacy of this compound:

- Cancer Cell Lines : In a study involving various cancer cell lines, N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity .

- Animal Models : Preclinical trials using mouse models have shown that administration of this compound leads to significant tumor regression without notable toxicity .

Data Tables

The following table summarizes key findings related to the biological activity of N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide:

Research Findings

Recent research highlights the potential therapeutic applications of N-(3-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide:

- Selectivity : The compound shows selective inhibition against BRD4 compared to other bromodomain proteins, which is crucial for minimizing side effects during treatment .

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good absorption and bioavailability in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogues differ in sulfonyl/sulfonamide groups, aryl substituents, or heterocyclic modifications. Key examples include:

Table 1: Structural and Molecular Comparisons

Key Observations:

Sulfonyl Group Variations: The target compound’s tosyl group (p-toluenesulfonyl) enhances lipophilicity compared to the 3-chlorophenylsulfonyl group in , which introduces electronegativity but may reduce metabolic stability .

Aryl Substituents: The 2-fluorophenyl group in the target compound and provides moderate electron-withdrawing effects, favoring π-π stacking interactions. In contrast, the 4-(dimethylamino)phenyl group in introduces electron-donating properties, altering electronic distribution and solubility .

Sulfonamide Modifications :

Crystallographic and Computational Studies

- Structural Validation : Tools like SHELXL and WinGX/ORTEP are critical for resolving anisotropic displacement parameters and validating the stereochemistry of such complex molecules.

- Electron Density Maps : The absence of defined stereocenters in the target compound (as seen in ) simplifies crystallographic refinement but may limit enantiomer-specific activity .

Q & A

Q. What synthetic methodologies are commonly employed to construct the dihydropyrazole core with fluorophenyl and sulfonamide substituents?

The dihydropyrazole ring is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For fluorophenyl incorporation, Suzuki-Miyaura coupling or direct fluorination of precursors (e.g., using Selectfluor®) may be used. Sulfonamide groups are introduced via nucleophilic substitution of sulfonyl chlorides with amines. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). For analogous structures, yields range from 45–70% depending on steric hindrance .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- NMR : H and C NMR identify fluorophenyl (δ ~7.0–7.5 ppm for aromatic protons) and sulfonamide (δ ~2.8–3.5 ppm for methyl/methylene groups).

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between pyrazole and fluorophenyl rings). For related pyrazolines, deviations >10° from coplanarity suggest steric strain .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error.

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl and tosyl groups influence the compound’s reactivity in biological assays?

The 2-fluorophenyl group enhances lipophilicity (logP ~3.5) and modulates electron density via inductive effects, potentially affecting target binding. The tosyl group (p-toluenesulfonyl) introduces steric bulk, which may hinder rotational freedom. Computational studies (e.g., DFT) can quantify charge distribution, while competitive binding assays (e.g., fluorescence polarization) assess steric vs. electronic contributions. For analogs, fluorination at the ortho position reduces metabolic degradation compared to para-substituted derivatives .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazolines?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. For example:

- Purity verification : Use HPLC-MS (≥95% purity threshold).

- Solvent effects : Compare activity in DMSO vs. aqueous buffers.

- Target specificity : Perform counter-screens against off-target receptors (e.g., kinase panels). A 2013 study on pyrazoline analogs demonstrated that residual DMSO (>1%) artificially inflated IC values by 30–50% .

Q. How can conformational analysis via X-ray crystallography guide SAR optimization?

Crystal structures reveal key interactions:

- Hydrogen bonding : Sulfonamide oxygen with active-site residues (distance: 2.8–3.2 Å).

- Dihedral angles : Optimal activity correlates with a 15–25° angle between the pyrazole and fluorophenyl rings, balancing planarity and steric access. For example, in a 2008 study, a 22° dihedral angle in a dichloro-fluorophenyl analog improved binding affinity by 3-fold compared to a planar conformation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.